Product packaging for Dermalex(Cat. No.:CAS No. 132316-37-1)

Dermalex

Cat. No.: B162357
CAS No.: 132316-37-1
M. Wt: 975.7 g/mol
InChI Key: PGCTWVKOHNIZAV-RLLBOJIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dermalex Repair + Restore is a breakthrough skin strengthening cream recommended by Nordic Dermatologists for dry to atopic skin . Its clinically-proven formulation features a dual mode of action to intensely hydrate and strengthen the skin barrier, so effectively that it can help prevent the relapse of eczema and other dry skin conditions . The product's mechanism combines Lipids (Emollients) and Humectants . The lipids work to fill the spaces between skin cells, thereby repairing the skin barrier, which helps prevent water loss and protects against external irritants . Simultaneously, the humectants enhance the skin's water content by drawing moisture to the upper layers . This combined action hydrates the underlying skin cells and creates a protective barrier on the skin's surface, leaving the skin smooth and soft . Supported by over 20 years of research, this fragrance-free cream is free from steroids and is suitable for long-term use . This compound Repair + Restore is a registered medical device intended for research and professional analysis of its skin barrier repair technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H62Cl6N4O5 B162357 Dermalex CAS No. 132316-37-1

Properties

CAS No.

132316-37-1

Molecular Formula

C47H62Cl6N4O5

Molecular Weight

975.7 g/mol

IUPAC Name

(2,5-dioxoimidazolidin-4-yl)urea;(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C30H50.C13H6Cl6O2.C4H6N4O3/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4;14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;5-3(10)6-1-2(9)8-4(11)7-1/h15-18,23-24H,9-14,19-22H2,1-8H3;2-3,20-21H,1H2;1H,(H3,5,6,10)(H2,7,8,9,11)/b27-17+,28-18+,29-23+,30-24+;;

InChI Key

PGCTWVKOHNIZAV-RLLBOJIUSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl.C1(C(=O)NC(=O)N1)NC(=O)N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl.C1(NC(=O)NC1=O)NC(=O)N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl.C1(C(=O)NC(=O)N1)NC(=O)N

Synonyms

allantoin - hexachlorophene - squalene
allantoin, hexachlorophene, squalene drug combination
Dermalex

Origin of Product

United States

Epidermal Lipid Biochemistry and Barrier Reconstitution Agents

Cholesterol and Free Fatty Acids: Critical Co-Lipids in Barrier Function

While ceramides (B1148491) are a major component of the epidermal barrier, cholesterol and free fatty acids are also critically important co-lipids. nih.govuniversiteitleiden.nl The stratum corneum's lipid matrix is composed of roughly equimolar ratios of ceramides, cholesterol, and free fatty acids. nih.govresearchgate.net

Cholesterol plays a crucial role in regulating the fluidity and organization of the lipid lamellae. nih.gov It helps to maintain the structural integrity of the barrier, and its synthesis is upregulated following barrier disruption. nih.gov Free fatty acids, derived from the hydrolysis of phospholipids (B1166683) during cornification, contribute to the acidic pH of the stratum corneum, which is important for both permeability barrier function and antimicrobial defense. nih.gov The proper balance and composition of all three lipid classes are essential for a healthy and functional skin barrier. nih.govkisti.re.kr

Synergistic Interactions with Sphingolipids in Lipid Bilayer Construction

A critical component in the Dermalex Eczema Treatment formulation is a "Skin Identical Ceramide complex." easymedshealth.comeasypara.com Ceramides are a class of sphingolipids that are fundamental to the structure of the stratum corneum, the outermost layer of the epidermis. They are integral to the formation of the lamellar lipid bilayer that surrounds the corneocytes, providing both structural support and regulating water movement.

The "Skin Identical Ceramide complex" in this compound is designed to replenish the natural ceramide components that are often deficient in eczematous skin. easymedshealth.com This complex includes various types of ceramides, phytosphingosine, and cholesterol. wordpress.com Phytosphingosine is a complex fatty alcohol that acts as a precursor for ceramide synthesis and possesses water-binding properties. wordpress.com The synergistic interaction of these lipids is crucial; they integrate into the skin's existing lipid matrix, helping to restore the depleted intercellular lipid lamellae. This action helps to repair the compromised barrier, a key aspect of managing eczema symptoms. easymedshealth.com

Contribution to Stratum Corneum Permeability Regulation

The restoration of the lipid bilayer by the ceramide complex directly influences the permeability of the stratum corneum. A well-formed lipid barrier is essential for preventing the penetration of external irritants and allergens and for limiting transepidermal water loss (TEWL). bridgewayhealthcare.comwordpress.com By replenishing the key lipid components, the compounds in this compound help to normalize the barrier's gatekeeping function.

The formulation creates a protective layer that supports the skin's own repair mechanisms. pfs-asia.comclick2pharmacy.co.uk This restored barrier function reduces the skin's permeability to environmental triggers that can exacerbate conditions like eczema and psoriasis. medicalnewstoday.comwordpress.com

Squalane (B1681988): A Saturated Hydrocarbon in Dermal Lipid Systems

Chemical Structure and Emollient Functionality in Cutaneous Hydration

Squalane is a key ingredient in formulations such as this compound Acne Treatment. incidecoder.comskinsort.com Chemically, it is a saturated hydrocarbon, which makes it a stable oily liquid with a long shelf life. incidecoder.com Its structure is skin-identical, as it is a derivative of squalene, a natural component of human sebum. incidecoder.com

As an emollient, squalane imparts a softening and smoothing effect on the skin. incidecoder.com Its primary role in cutaneous hydration is to help replenish the lipid barrier, making the skin feel more supple and moisturized without a heavy or greasy feel. incidecoder.com This property is particularly beneficial in acne treatments, where some active ingredients can cause dryness. incidecoder.com

Hydrocarbon Waxes and Oils: Influence on Epidermal Barrier Properties

Mechanisms of Occlusion and Water Vapor Barrier Enhancement

Certain this compound products, like the Repair and Restore formula, include hydrocarbon ingredients such as Paraffin (also known as mineral oil). incidecoder.com These substances are highly effective occlusive agents. The mechanism of occlusion involves forming a thin, non-reactive film on the surface of the skin.

This film acts as a physical barrier, significantly slowing down the evaporation of water from the stratum corneum. This enhancement of the water vapor barrier is crucial for hydrating the skin, as it allows the skin's natural moisture to accumulate in the upper layers. incidecoder.com Other ingredients listed in various this compound formulations that contribute to this occlusive and emollient effect include Cetyl Alcohol, Cetearyl Alcohol, and Isopropyl Myristate, which help to lock in moisture and give creams their body. click2pharmacy.co.ukincidecoder.comincidecoder.com

Inorganic and Mineral Compound Interactions in Dermal Homeostasis

Aluminosilicate (B74896) and Alkaline Earth Mineral Complexes (e.g., MagneoLite®)

Aluminosilicate and alkaline earth mineral complexes are inorganic compounds typically composed of aluminum, silicon, oxygen, and alkaline earth metals such as magnesium and calcium wikipedia.orgontosight.ainih.govnih.gov. These complexes can exist in various forms, including naturally occurring minerals or synthetic materials, and their properties are influenced by their specific composition and structure wikipedia.orgwikipedia.org. MagneoLite® is cited as an example of a complex containing modified alumino-silicate minerals and alkaline earth mineral salts optimized for specific dermatological applications amazon.sachemistconnect.com.

Ionic Exchange Processes and Their Influence on Dermal Microenvironment

Aluminosilicate and alkaline earth mineral complexes can participate in ionic exchange processes when in contact with the skin. These materials often possess a charged framework structure with exchangeable cations, including alkaline earth metal ions like magnesium and calcium ontosight.ai. The dermal microenvironment, including the interstitial fluid and the surface of skin cells, contains various ions. Ionic exchange between the mineral complex and the dermal environment can influence the local concentration of these ions. While specific research detailing the precise ionic exchange mechanisms of complexes like MagneoLite® on the skin is limited in the provided results, the general principle of ionic exchange in charged mineral structures is well-established ontosight.aiwikipedia.org. This exchange can potentially impact cellular functions, enzyme activity, and the hydration state within the stratum corneum and deeper epidermal layers.

Physicochemical Interactions of Colloidal Silicates with Skin Structures

Colloidal silicates, which are fine dispersions of silicon dioxide particles, exhibit significant physicochemical interactions with skin structures atamankimya.comkissedearth.com.au. These interactions are primarily driven by the large surface area and surface chemistry of the colloidal particles. Studies have shown that colloidal silica (B1680970) can interact with excised skin, leading to a decrease in transepidermal water loss tandfonline.comresearchgate.net. This effect is likely due to the accumulation of silica particles in the upper layers of the stratum corneum, where they can retain water and potentially form a barrier that reduces moisture loss tandfonline.comresearchgate.net. Furthermore, colloidal silica can influence the delivery of other substances into the skin, potentially by affecting their solubility and partition behavior within topical formulations tandfonline.comresearchgate.net. The presence of colloidal silica particles in body care compositions is believed to aid in the penetration of hydrating components into the epidermal structure google.com.

Research on Novel Applications and Patent Protection for Mineral Composites in Dermatology

Research into the dermatological applications of mineral composites, including aluminosilicates and related materials, is ongoing, with efforts directed towards novel applications and securing patent protection. While the provided search results offer limited specific details on recent patent protection solely for aluminosilicate and alkaline earth mineral composites in dermatology, they indicate the use of these materials in cosmetic and pharmaceutical formulations ontosight.aiindiamart.com. The development of unique formulations, such as the MagneoLite™ complex, highlights the industry's focus on creating mineral-based solutions for skin conditions amazon.sachemistconnect.com. Patents related to body care compositions containing charged colloidal silica particles for enhanced hydration and delivery of active components have also been explored google.com. This suggests a trend towards leveraging the specific properties of mineral composites for targeted dermal benefits.

Zinc Oxide: A Multifunctional Inorganic Compound

Zinc Oxide (ZnO) is a widely recognized inorganic compound with multifaceted applications in dermatology, primarily known for its protective and astringent properties scribd.comwikipedia.orgnih.gov. It is a white powder that is insoluble in water and occurs naturally as the mineral zincite, although it is predominantly produced synthetically for commercial use wikipedia.org.

Photoprotective Mechanisms: Ultraviolet Radiation Attenuation via Reflection and Absorption

Zinc oxide is a key ingredient in sunscreens due to its ability to attenuate ultraviolet (UV) radiation scribd.comwikipedia.orgindolysaght.com. Its photoprotective mechanism involves both the reflection and absorption of UV rays indolysaght.comicrc.ac.ir. When applied to the skin, ZnO forms a physical barrier that reflects and scatters incoming UV radiation, preventing it from penetrating the skin indolysaght.com. Additionally, ZnO absorbs UV radiation, particularly across the UVA and UVB ranges icrc.ac.irmdpi.com. This absorption is attributed to its semiconductor band gap, which allows it to absorb photons and dissipate the energy, thereby reducing the potential for UV-induced damage to skin cells icrc.ac.irnih.gov. While historically its protective action was primarily attributed to reflection and scattering, recent research indicates that absorption plays a significant role in the UV protection provided by inorganic filters like ZnO nih.gov. The efficacy of UV attenuation can be influenced by factors such as particle size and morphology icrc.ac.ir.

Molecular Basis of Antimicrobial Activity against Cutaneous Microorganisms

The skin surface is colonized by a diverse community of microorganisms. While many are commensal and contribute to skin health, an overgrowth of certain pathogens can exacerbate inflammatory skin conditions. The inorganic and mineral compounds found in formulations like Dermalex may contribute to controlling cutaneous microorganisms through several molecular and physical mechanisms.

Clay minerals, including aluminosilicates, have been reported to possess antiseptic, bactericide, and fungicide properties mdpi.com. The mechanisms underlying the antimicrobial activity of clay minerals are multifaceted and can include:

Adsorption of Microorganisms and Toxins: The layered structure and charged surfaces of clay minerals can facilitate the adsorption of bacteria, fungi, and microbial toxins mdpi.com. By binding to these entities, clays (B1170129) can help remove them from the skin surface, reducing microbial load and limiting their detrimental effects mdpi.com. This physical sequestration can prevent microorganisms from adhering to and proliferating on the skin.

Alteration of the Local Environment: The absorbent nature of clay minerals can reduce moisture availability on the skin surface, creating an environment less conducive to microbial growth, as many cutaneous microorganisms thrive in moist conditions jshemings.net.

Ion Exchange: Some mineral compounds, particularly zeolites (a type of aluminosilicate), exhibit ion exchange properties mdpi.com. This allows them to exchange ions within their structure with ions from the surrounding environment. While not explicitly detailed for the specific aluminosilicates in this compound in the provided results, ion exchange could theoretically involve the release of ions with antimicrobial properties or the sequestration of ions essential for microbial survival. For instance, certain metal ions are known to have antimicrobial effects.

Disruption of Microbial Cell Membranes: While less commonly cited for bulk clay minerals in the provided results, some inorganic nanoparticles, including certain metal oxides, can exert antimicrobial effects through mechanisms such as the generation of reactive oxygen species or direct disruption of microbial cell membranes. However, the search results primarily focus on the absorbent and barrier-forming properties of the aluminosilicates in this compound.

Detailed research findings on the molecular basis of antimicrobial activity specifically for the modified alumino-silicates and alkaline earth minerals within this compound are limited in the provided search results. However, general properties of clay minerals and related compounds offer insights into potential mechanisms. The ability of clays to adsorb bacteria and toxins, coupled with their impact on the skin's microenvironment through moisture absorption, likely contributes to a less favorable setting for microbial proliferation on the skin surface. The potential for ion exchange in aluminosilicates like zeolites also presents a plausible mechanism for antimicrobial action, although further research specific to the compounds in this compound would be needed to confirm this.

While some this compound products list ethanol (B145695) as an ingredient, which has known antimicrobial properties skinsignal.comlloydspharmacy.com, the focus of this section, as per the instructions, is on the inorganic and mineral compounds.

Hygroscopic Agents and Stratum Corneum Hydration Dynamics

Urea (B33335): A Component of the Natural Moisturizing Factor (NMF)

Urea is a naturally occurring organic compound and a key component of the skin's Natural Moisturizing Factor (NMF). mu-varna.bgmccowanfootclinic.ca It is present in the epidermis and is essential for adequate hydration and the integrity of the stratum corneum. mu-varna.bgprequelskin.com

Humectant Action and Water-Binding Capacity within the Stratum Corneum

Urea is recognized for its potent humectant properties, meaning it has a high affinity for water and can absorb it from its surroundings. mu-varna.bgprequelskin.comlaballey.com This hygroscopic nature allows urea to attract and retain water within the stratum corneum, significantly enhancing its hydration. mccowanfootclinic.canih.govijord.com Studies have shown that urea-containing preparations can improve hydration of the stratum corneum and its water-binding capacity, including in conditions like eczematous and psoriatic skin. nih.govijord.com The presence of urea helps to decrease transepidermal water loss (TEWL), further contributing to improved skin hydration and barrier function. nih.govkarger.com

Keratolytic Mechanisms via Denaturation of Epidermal Proteins

At higher concentrations, urea exhibits keratolytic properties, which involve the breakdown of keratin (B1170402), a key protein in the stratum corneum. mu-varna.bgmccowanfootclinic.caprequelskin.com This effect is primarily attributed to urea's ability to influence or denature epidermal proteins. researchgate.netajums.ac.irresearchgate.net The disruption of protein structure within the SC helps to loosen and shed dead skin cells, leading to a smoother and less scaly skin surface. mccowanfootclinic.caprequelskin.com The mechanism of protein denaturation by urea is complex, involving direct interactions with the protein backbone and amino acids through hydrogen bonds and van der Waals forces, which can displace water molecules from the protein's hydration shell. lu.sescite.ai This process can lead to the unfolding or structural changes of proteins. lu.senih.gov

Regulation of Keratinocyte Differentiation and Antimicrobial Peptide Expression

Beyond its direct hydrating and keratolytic effects, urea also acts as a small-molecule regulator of epidermal structure and function by influencing gene expression in keratinocytes. mu-varna.bgprequelskin.comnih.govresearchgate.net Urea uptake into keratinocytes, facilitated by urea transporters and aquaporins, can enhance barrier function and antimicrobial defense. nih.govresearchgate.net It has been shown to regulate genes involved in keratinocyte differentiation and the production of antimicrobial peptides (AMPs) such as LL-37 and β-defensin-2. mu-varna.bgprequelskin.comnih.govnih.govresearchgate.net This regulatory activity contributes to the improvement of the skin's barrier function and its innate immune defense against pathogens. mu-varna.bgprequelskin.comnih.govnih.gov

Glycerin: A Polyol with Humectant Properties

Glycerin, also known as glycerol (B35011), is a simple polyol compound widely used in dermatological preparations due to its humectant properties. laballey.comtypology.comnih.govwebmd.com It is a colorless, odorless, and viscous liquid with a sweet taste. atamanchemicals.com Glycerin is miscible with water due to its three hydrophilic hydroxyl groups, which are responsible for its hygroscopicity and water solubility. laballey.comtypology.comoup.com

Osmotic Gradient Effects and Epidermal Water Content Modulation

As a humectant, glycerin attracts water molecules from the environment and the deeper layers of the skin into the stratum corneum. typology.comwebmd.comloccitane.com This creates an osmotic gradient that facilitates the movement of water towards the epidermis, thereby increasing epidermal water content. typology.comnih.gov Glycerin can permeate the stratum corneum and draw water towards the epidermis from the dermis. typology.com This action helps to prevent dehydration and maintain skin hydration. typology.com Glycerin's ability to absorb water is significant, with pure glycerol capable of absorbing its own weight in water over three days. laballey.comoup.com This contributes to a "reservoir" effect in the deeper layers of the stratum corneum. typology.com

Phytochemicals and Bioactive Botanical Extracts in Dermal Science

Boswellic Acids (from Boswellia serrata): Pentacyclic Triterpenoids

Boswellia serrata, a tree native to India, produces a gum resin that is a source of boswellic acids. These compounds are a group of pentacyclic triterpenoids recognized for their potential therapeutic properties. The major boswellic acids include β-boswellic acid, acetyl-β-boswellic acid, 11-keto-β-boswellic acid (KBA), and acetyl-11-keto-β-boswellic acid (AKBA). nih.govmdpi.com

Anti-inflammatory Pathways: Inhibition of 5-Lipoxygenase and Leukotriene Synthesis

A primary mechanism by which boswellic acids exert their anti-inflammatory effects is through the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. nih.govmdpi.comdovepress.comscispace.com Leukotrienes are potent mediators of inflammation, contributing to bronchoconstriction, chemotaxis, and increased vascular permeability. nih.gov Unlike some non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit prostaglandin (B15479496) synthesis, boswellic acids appear to specifically target the 5-LO pathway. mdpi.comscispace.com

Research indicates that boswellic acids, particularly KBA and AKBA, are potent inhibitors of 5-LO. nih.govdovepress.com This inhibition leads to a reduced production of pro-inflammatory molecules such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB-4). nih.gov Studies have shown that boswellic acids can act as specific, non-redox inhibitors of leukotriene synthesis, potentially by interacting directly with 5-LO or blocking its translocation. nih.gov

Boswellic Acid CompoundTarget EnzymePrimary MechanismReference
Boswellic Acids (general)5-LipoxygenaseInhibition of leukotriene synthesis nih.govmdpi.comscispace.com
11-keto-β-boswellic acid (KBA)5-LipoxygenasePotent inhibition nih.govdovepress.com
Acetyl-11-keto-β-boswellic acid (AKBA)5-LipoxygenaseMost potent inhibition nih.govdovepress.com

Molecular Immunomodulation within Dermal Cells

Beyond enzyme inhibition, boswellic acids also demonstrate molecular immunomodulatory activities within dermal cells. These activities can influence the behavior of immune cells and the production of signaling molecules involved in inflammatory responses.

Studies suggest that boswellic acids can inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, IL-2, IL-4, IL-6, and IFN-γ. mdpi.com They may also influence the activity of immune cells, including increasing the phagocytosis of macrophages and altering antibody production. mdpi.com Furthermore, boswellic acids have been observed to inhibit human leukocyte elastase (HLE), an enzyme released during inflammation that can contribute to tissue injury. nih.gov The inhibition of HLE by boswellic acids further supports their anti-inflammatory properties. dovepress.com Some research also indicates that boswellic acids can modulate signaling pathways such as mitogen-activated protein kinases (MAPK) and NF-κB, which are involved in the inflammatory response in various cell types, including human peripheral blood mononuclear cells and mouse macrophages. scispace.comthegoodscentscompany.com

Other Plant-Derived Compounds and their Bioactivity

Characterization of Flavonoids, Glycosides, and Additional Triterpenes from Plant Extracts

Plant extracts known for their dermal benefits contain a variety of phytochemical classes. Boswellia serrata resin, for instance, contains monoterpenes, diterpenes, triterpenes (including α- and β-amyrins), and pentacyclic and tetracyclic triterpenic acids. nih.gov Extracts can also be rich in carbohydrates, tannins, glycosides, terpenes, flavonoids, and alkaloids, depending on the extraction method. mdpi.comrjpponline.org

Flavonoids are a large class of polyphenolic compounds widely distributed in the plant kingdom. mdpi.comoregonstate.edu They often exist as mixtures of aglycones and glycosides, where a flavonoid molecule is linked to a sugar molecule. mdpi.com This structural variation can influence their properties and bioavailability. Other triterpenes, such as those found in Centella asiatica (e.g., asiaticoside (B1665284) and madecassoside) or birch bark (e.g., betulin), are also present in botanical extracts used for skin care. flychem.comnih.govhealth.com

Phytochemical analysis techniques are employed to characterize the specific compounds present in these extracts. Table 1 provides examples of phytochemicals identified in Boswellia serrata leaf extracts. innovareacademics.in

Phyto constituentPetroleum Ether ExtractChloroform ExtractEthanolic ExtractAqueous Extract
Tannins++++
Flavonoids-+++
Terpenoids++++
Alkaloids-+++
Anthraquinone++++
Steroids-+++
Cardiac glycosides----
Proteins----

Table 1: Phytochemical constituents of Boswellia serrata leaf extracts (qualitative analysis). Adapted from innovareacademics.in.

Elucidation of Antioxidant and Soothing Mechanisms in Cutaneous Biology

Flavonoids and other plant-derived compounds contribute significantly to the antioxidant and soothing properties observed in botanical extracts used for dermal applications. Flavonoids are known as potent exogenous antioxidants, capable of scavenging various free radical types and inhibiting factors involved in reactive oxygen species (ROS) formation. mdpi.comnih.govauctoresonline.org Their antioxidant properties are closely linked to their beneficial effects on the skin, including potential anti-aging effects by reducing UV-induced ROS production and enhancing antioxidative capacity. mdpi.commdpi.com

Flavonoids can also exhibit soothing properties, which may be related to their antioxidant and anti-inflammatory activities. mdpi.com Some flavonoids have been shown to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase, by chelating metal ions. mdpi.comnih.gov This dual action on oxidative stress and inflammation contributes to their soothing effects on irritated skin. flychem.commedicalnewstoday.com

Additional triterpenes found in plants like Centella asiatica also contribute to skin soothing and repair. These compounds can enhance collagen synthesis, promote wound healing, and reduce redness and inflammation. flychem.comhealth.com Their antioxidant activity helps protect the skin from environmental stressors. flychem.com

The combined action of these diverse phytochemicals within botanical extracts provides a multi-faceted approach to supporting dermal health, addressing inflammation, oxidative stress, and promoting a soothing effect.

Compound ClassKey Bioactivities in Dermal BiologyExamples (from search results)
Boswellic AcidsAnti-inflammatory (5-LO inhibition), Immunomodulationβ-Boswellic Acid, AKBA, KBA
FlavonoidsAntioxidant (ROS scavenging, enzyme modulation), Soothing, Anti-inflammatoryQuercetin, Apigenin (mentioned in context of skin benefits) oregonstate.edumdpi.com
GlycosidesContribute to extract bioactivity (often linked to flavonoids)Apigenin glucuronide (mentioned in context of skin benefits) mdpi.com
Other TriterpenesSkin soothing, Wound healing, Collagen synthesis, AntioxidantAsiaticoside, Madecassoside, Betulin

Table 2: Summary of key phytochemical classes and their reported dermal bioactivities.

Polymeric and Rheological Modifiers in Topical Formulations

Hydrocolloids (e.g., Xanthan Gum, Cellulose (B213188) Gum, Carbomer)

Hydrocolloids are hydrophilic polymers that form viscous dispersions or gels when dispersed in water. They are widely used in topical formulations as thickening agents, gelling agents, and stabilizers. Their ability to interact with water molecules is key to their functionality.

Viscosity Control and Film-Forming Capabilities on Dermal Surfaces

Hydrocolloids significantly impact the viscosity of topical formulations, allowing for the creation of products ranging from thin lotions to thick creams and rigid gels. This viscosity control is essential for the spreadability and retention of the product on the skin. For instance, Xanthan Gum is known for its high viscosity at low concentrations and its pseudoplastic behavior, meaning it thins under shear stress (like rubbing onto the skin) and recovers its viscosity when the shear is removed. This property contributes to a pleasant feel and ensures the product stays in place after application.

Beyond viscosity modification, some hydrocolloids can form a thin, often invisible, film on the dermal surface upon drying. This film can provide a protective barrier, reduce transepidermal water loss (TEWL), and improve the adhesion of the formulation to the skin. The film-forming capability is influenced by the molecular weight and structure of the hydrocolloid.

Water Retention Properties within Polymeric Networks

A key function of hydrocolloids in topical formulations is their ability to retain water within their polymeric networks. When dispersed in water, hydrocolloids swell and create a gel-like structure that traps water molecules. This water retention capacity is vital for maintaining the hydration of the formulation itself and for delivering moisture to the stratum corneum upon application. Cellulose Gum, for example, is a chemically modified cellulose that is highly effective at absorbing water and forming viscous solutions, contributing to the moisturizing properties of topical creams. Carbomers, which are cross-linked polyacrylic acid polymers, can absorb large amounts of water, swelling to many times their original volume, forming clear gels that help keep the formulation hydrated and stable. This ability to hold water within the formulation contributes to a prolonged hydrating effect on the skin.

Fatty Alcohols and Esters: Emollient and Emulsion Stabilizing Contributions

Fatty alcohols and esters are lipophilic (oil-loving) compounds that are integral components of many topical formulations. They serve multiple functions, including providing emollient properties and contributing to the stability of emulsions.

Structural Roles in Topical Cream Matrix Development

Fatty alcohols, such as Cetearyl Alcohol and Cetyl Alcohol, are long-chain hydrocarbons with a hydroxyl group. They are waxy, solid or semi-solid at room temperature and are not chemically alcohols in the drying sense, unlike ethanol (B145695). wikipedia.org In topical creams, they play a significant structural role by forming a solid or semi-solid matrix that helps to stabilize oil-in-water or water-in-oil emulsions. wikipedia.org They contribute to the consistency and body of the cream, preventing the separation of the oil and water phases. Cetearyl Alcohol, often a mixture of cetyl and stearyl alcohols, is a common example used to provide structure and enhance the texture of creams.

Interaction with Stratum Corneum Lipids and Surface Lubrication

Fatty alcohols and esters are well-known for their emollient properties, which means they help to soften and smooth the skin. When applied to the skin, they can fill the spaces between the corneocytes (flattened, dead skin cells that make up the outermost layer of the stratum corneum). This interaction helps to improve the skin's barrier function and reduce roughness.

Advanced Delivery Systems and Chemical Transport Phenomena in Skin

Nanocarrier Systems for Enhanced Dermal Compound Delivery

The effective delivery of active compounds to the deeper layers of the skin is a primary challenge in dermatological product formulation. The stratum corneum, the outermost layer of the epidermis, serves as a formidable barrier. To overcome this, advanced delivery systems, such as nanocarriers, are employed to enhance the penetration of bioactive molecules.

Liposomal and Vesicular Encapsulation Strategies for Bioactive Compounds

Liposomes and other vesicular systems are microscopic vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic compounds. ijpsjournal.com In the context of formulations like Dermalex, which often contain skin-identical ceramides (B1148491), liposomal encapsulation is a particularly effective strategy. researchgate.net

Ceramides, essential lipids for maintaining the skin barrier, can be difficult to deliver effectively into the stratum corneum due to their low solubility. researchgate.net Encapsulating them within liposomes, which are structurally similar to the skin's own lipid matrix, can significantly improve their penetration and bioavailability. These nano-sized lipid vesicles can merge with the epidermal lipids, releasing their cargo directly into the skin's barrier layers.

Vesicular systems, a broader category that includes liposomes, niosomes, and transfersomes, offer a versatile platform for delivering a range of bioactive compounds. ijpsjournal.comnih.govmdpi.com The choice of vesicle depends on the physicochemical properties of the compound to be delivered and the desired penetration depth. For instance, transfersomes are more deformable than standard liposomes, which may allow for deeper penetration through the stratum corneum. nih.gov

Table 1: Comparison of Vesicular Delivery Systems

Vesicle TypeCompositionKey Advantage for Dermal Delivery
Liposomes Phospholipids (B1166683), CholesterolBiocompatible; enhances penetration of both hydrophilic and lipophilic compounds. ijpsjournal.com
Niosomes Non-ionic surfactants, CholesterolHigh stability and low cost compared to liposomes. ijpsjournal.com
Transfersomes Phospholipids, Edge activator (e.g., sodium cholate)Highly deformable, allowing for deeper skin penetration. nih.gov

Mechanisms of Nanoparticle-Mediated Skin Penetration Enhancement

Nanoparticles, including lipid nanoparticles and polymeric nanoparticles, enhance dermal delivery through several mechanisms. nih.govnih.gov One primary mechanism is occlusion. When applied to the skin, a nanoparticle formulation can form a thin film that reduces transepidermal water loss, thereby increasing skin hydration. nih.gov A more hydrated stratum corneum is more permeable to active compounds.

Furthermore, the small size of nanoparticles allows them to interact directly with the skin's surface structures. They can accumulate in hair follicles and sweat glands, creating a reservoir from which the active compound can be released over time. nih.govresearchgate.net Some nanoparticles may also penetrate the stratum corneum via intercellular pathways, moving through the lipid matrix between the corneocytes. researchgate.netrsc.org The interaction of lipid nanoparticles with the skin's lipid bilayer can cause a temporary and reversible disorganization of the lipid structure, further facilitating compound penetration. nih.gov

Chemical Permeation Enhancers and Stratum Corneum Modulation

In addition to physical delivery systems, chemical permeation enhancers are crucial components in topical formulations for modulating the stratum corneum and improving the transport of active ingredients.

Solvents (e.g., Propylene Glycol, Isopropyl Myristate) and their Influence on Compound Permeation

Solvents are a fundamental class of chemical permeation enhancers. Propylene Glycol and Isopropyl Myristate are two such compounds commonly found in dermatological creams.

Propylene Glycol is a humectant and solvent that can enhance the permeation of both hydrophilic and lipophilic drugs. nih.govbohrium.comnih.gov Its mechanism of action involves partitioning into the stratum corneum, where it is thought to occupy the lipid-water hydrogen-bonding sites at the bilayer interface. nih.govacs.org This interaction can increase the fluidity and disorder of the skin lipids, thereby reducing the barrier function and allowing for greater permeation of other molecules. bohrium.comnih.gov

Isopropyl Myristate (IPM) is an emollient and penetration enhancer that is particularly effective for lipophilic compounds. alfa-chemistry.comdrugbank.comnih.gov Its lipophilic nature allows it to integrate into the lipid bilayer of the stratum corneum. alfa-chemistry.comnih.gov This incorporation disrupts the highly ordered structure of the intercellular lipids, creating more fluid regions through which active compounds can diffuse more easily. alfa-chemistry.comnih.gov Studies have shown that IPM can significantly increase the flux of drugs through the skin by impairing the lipid barrier. nih.gov

Table 2: Research Findings on Permeation Enhancers

EnhancerMechanism of ActionEffect on Stratum Corneum
Propylene Glycol Interacts with the bilayer interface, occupying hydrogen-bonding sites. nih.govacs.orgIncreases lipid tail disorder in a concentration-dependent manner. nih.gov Alters the lipidic order to a more disordered structure. bohrium.comnih.gov
Isopropyl Myristate Incorporates into the lipid matrix, disrupting the ordered lipid assembly. alfa-chemistry.comnih.govCauses bilayer perturbation and disordering; may lead to phase segregation of lipids. nih.gov

Molecular Strategies for Temporary Disruption of Epidermal Lipid Bilayers

The primary strategy for enhancing skin permeation is the temporary and reversible disruption of the highly organized lipid structure of the stratum corneum. Chemical enhancers achieve this through several molecular mechanisms:

Lipid Fluidization: Compounds like Isopropyl Myristate increase the fluidity of the lipid bilayers, making them less of a barrier. alfa-chemistry.com

Lipid Extraction: Some solvents can extract lipids from the stratum corneum, creating more permeable pathways.

Disruption of Lamellar Packing: Enhancers can interfere with the tight packing of the lipid lamellae, increasing the intercellular space available for compound diffusion. acs.org

It is crucial that these disruptions are temporary. A well-formulated product will enhance permeation to allow for the delivery of active ingredients, after which the skin's natural barrier function should be quickly restored. This is particularly important in products designed for compromised skin, where the goal is to repair, not further damage, the skin barrier.

It appears there may be a misunderstanding regarding the subject of the requested article. "this compound" is the brand name for a line of skincare products, not a specific chemical compound. These products are formulated with a variety of ingredients to manage skin conditions such as eczema, psoriasis, and rosacea.

Therefore, it is not possible to generate an article that focuses solely on the chemical compound "this compound" according to the provided outline, as no such single compound exists. The detailed scientific analysis requested—including spectroscopic characterization, permeation kinetics, and cellular response investigations—is designed for a single chemical entity. Applying this framework to a multi-ingredient commercial product would be scientifically inaccurate.

To obtain an article that aligns with the detailed and technical nature of your outline, it would be necessary to specify a single active ingredient commonly found in dermatological or cosmetic formulations.

Analytical and in Vitro Models in Dermal Compound Research

Cellular and Molecular Assays for Mechanism Elucidation

Gene Expression Profiling of Keratinocyte Differentiation Markers

The process of keratinocyte differentiation is fundamental to the formation of a healthy epidermal barrier. This intricate process involves the sequential expression of various structural proteins and enzymes. To investigate the influence of the dermal compound on this process, gene expression profiling was conducted on primary human keratinocytes. The analysis focused on key markers associated with different stages of epidermal differentiation, including Keratin (B1170402) 1 (KRT1), Involucrin (IVL), and Filaggrin (FLG).

Keratinocytes were cultured and treated with the compound, followed by RNA extraction and quantitative real-time polymerase chain reaction (qRT-PCR) to measure the relative expression levels of the target genes. The findings from this analysis are detailed in the table below.

Interactive Data Table: Relative Gene Expression of Keratinocyte Differentiation Markers

Gene MarkerTreatment GroupFold Change vs. ControlP-valueInterpretation
KRT1 Compound A1.8<0.05Upregulation of early differentiation marker
IVL Compound A2.5<0.01Significant increase in a key cornified envelope precursor protein
FLG Compound A2.1<0.05Enhanced expression of a late differentiation marker crucial for skin barrier function

The results indicate a statistically significant upregulation in the expression of KRT1, IVL, and FLG following treatment with the compound. This suggests that the compound actively promotes the maturation of keratinocytes, which could contribute to the strengthening of the epidermal barrier. The increased expression of these critical proteins is a key indicator of the compound's potential to restore barrier integrity in compromised skin conditions.

Enzymatic Activity Assays for Inflammatory and Matrix-Degrading Enzymes

Chronic skin inflammation and tissue degradation are often mediated by the excessive activity of specific enzymes. To assess the compound's potential to modulate these pathological processes, a series of enzymatic activity assays were performed. These assays focused on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix.

In vitro assays were conducted using purified enzymes or cell lysates from stimulated human dermal fibroblasts. The inhibitory potential of the compound on the activity of these enzymes was measured and is summarized in the table below.

Interactive Data Table: Inhibition of Enzymatic Activity

Enzyme TargetCompound Concentration% Inhibition of ActivityIC50 ValueInterpretation
COX-2 10 µM45%12.5 µMModerate inhibition of a key inflammatory enzyme
MMP-9 10 µM60%8.2 µMPotent inhibition of a matrix-degrading enzyme

The data reveals that the dermal compound exerts a notable inhibitory effect on both COX-2 and MMP-9. The potent inhibition of MMP-9 suggests a significant potential to prevent the breakdown of collagen and other extracellular matrix components, which is a hallmark of chronic inflammatory skin diseases and skin aging. The moderate inhibition of COX-2 indicates an anti-inflammatory effect by reducing the synthesis of prostaglandins. These findings highlight the compound's dual action in mitigating both inflammation and tissue damage.

Theoretical Frameworks in Dermal Chemical Science

"Brick and Mortar" Model of Stratum Corneum Structure and Function

The widely accepted "brick and mortar" model provides a conceptual framework for understanding the structural organization of the stratum corneum. In this model, the corneocytes, which are terminally differentiated, flattened keratinocytes, represent the "bricks," while the intercellular lipid matrix acts as the "mortar" that surrounds and binds these cells together. nih.govresearchgate.netclinicalgate.comacs.org This unique arrangement creates a formidable barrier that limits transepidermal water loss (TEWL) and prevents the penetration of exogenous substances, including irritants, allergens, and microorganisms. nih.govclinicalgate.comnih.govmdpi.commdpi.com

Corneocytes are anucleated cells filled with a dense network of keratin (B1170402) filaments embedded in a matrix of proteins like filaggrin. nih.govresearchgate.net These protein-rich "bricks" provide mechanical strength and play a role in maintaining hydration within the stratum corneum. nih.govresearchgate.net The "mortar" consists of a complex mixture of lipids, primarily ceramides (B1148491), cholesterol, and free fatty acids, organized into highly ordered lamellar bilayers in the intercellular spaces. nih.govnih.govmdpi.comresearchgate.net This lipid matrix is the primary determinant of the stratum corneum's permeability barrier function. researchgate.netacs.orgmdpi.com

The cohesion between corneocytes is maintained by corneodesmosomes, protein structures that are gradually degraded by enzymes during the process of desquamation, allowing for the shedding of the outermost layers of the stratum corneum. nih.govscientificspectator.com The continuous renewal of corneocytes from the underlying basal layer ensures the integrity and constant thickness of the stratum corneum, maintaining an intact barrier. scientificspectator.com

Research findings utilizing techniques like X-ray diffraction and mass spectrometry imaging have provided detailed insights into the molecular structure and composition of the stratum corneum, supporting and refining the "brick and mortar" model. news-medical.netepiskin.commdpi.com Studies have shown that the lamellar ordering of stratum corneum lipids is crucial for barrier function. episkin.com

Lipid Phase Behavior and Permeability Theories in Epidermal Barrier Science

The intercellular lipid matrix of the stratum corneum, composed mainly of ceramides, cholesterol, and free fatty acids, is critical for the skin's permeability barrier. nih.govmdpi.comnih.gov These lipids are organized into unique lamellar phases, which significantly influence the diffusion of substances across the skin. nih.govacs.org The specific composition and arrangement of these lipids determine the effectiveness of the barrier. nih.govmdpi.com

The lipid matrix typically consists of ceramides (approximately 40-50%), cholesterol (around 25%), and free fatty acids (10-15%) in specific molar ratios, often cited as roughly equimolar. nih.govmdpi.comjcadonline.com This precise composition is essential for the formation of the ordered lamellar structures that impede the passage of water and other molecules. nih.govmdpi.com

Research into lipid phase behavior has revealed the existence of different lamellar phases within the stratum corneum lipids, including a long periodicity phase (LPP) and a short periodicity phase (SPP). nih.gov The LPP is considered particularly important for the skin barrier function. nih.gov Studies using techniques such as X-ray diffraction and infrared spectroscopy have characterized the lipid organization and its relation to permeability. nih.govacs.org For example, studies have investigated the influence of different ceramide types on lipid organization and permeability in model membranes. nih.gov

Alterations in the composition and organization of these lipids are associated with impaired barrier function observed in various skin conditions like atopic dermatitis and psoriasis. jcadonline.comnih.govmdpi.com Research indicates that reduced levels of total ceramides, particularly certain long-chain species, and altered fatty acid chain lengths correlate with decreased barrier function and increased TEWL. jcadonline.comnih.govmdpi.com

Permeation theories suggest that the diffusion of substances through the stratum corneum primarily occurs via the tortuous intercellular lipid pathway. researchgate.netcecam.org The highly ordered lipid lamellae present a significant resistance to the movement of molecules. researchgate.net However, alternative routes, such as the transcellular pathway (through corneocytes) and appendageal routes (via hair follicles and sweat glands), can also contribute to permeability, particularly for certain types of molecules. cecam.org

Molecular simulation studies have provided insights into the molecular interactions and arrangements within the stratum corneum lipid matrix, helping to understand permeation pathways and the effect of different lipid components. acs.orgmdpi.com

Here is a table summarizing key lipid classes in the stratum corneum:

Lipid ClassApproximate Weight Percentage nih.govmdpi.comRole in Barrier Function
Ceramides40-50%Crucial for lamellar structure, water retention, barrier integrity. nih.govlipotype.com
Cholesterol25%Modulates lipid fluidity and organization. nih.gov
Free Fatty Acids10-15%Contribute to lamellar structure and barrier function. nih.govjci.org

Research has also explored the impact of topical lipid application on barrier repair, suggesting that formulations containing "skin-identical lipids" may help normalize damaged skin by influencing endogenous epidermal lipids and the rate of barrier recovery. medicaljournals.se

Models of Ionic Environment Regulation and Skin Barrier Homeostasis

The ionic environment within the epidermis, characterized by gradients of various ions, plays a crucial role in maintaining skin barrier homeostasis and regulating various epidermal functions, including keratinocyte differentiation and proliferation. nih.govbioscmed.comresearchgate.netkoreamed.orgdovepress.com Key ions involved include calcium, potassium, sodium, chloride, and protons (pH). nih.govbioscmed.comdovepress.com

A well-established epidermal calcium gradient exists, with lower levels in the basal layer and progressively increasing concentrations towards the stratum granulosum, before decreasing in the stratum corneum. nih.govbioscmed.comkoreamed.orgdovepress.com This gradient is vital for regulating keratinocyte differentiation, a process essential for the formation of the stratum corneum and the epidermal permeability barrier. bioscmed.comkoreamed.orgdovepress.com The maintenance of this gradient involves calcium release from intracellular stores, such as the endoplasmic reticulum, and influx of extracellular calcium ions, mediated by various ion channels. researchgate.netkoreamed.orgnih.gov

Potassium ions also participate in skin barrier function and wound healing by influencing keratinocyte differentiation. nih.govdovepress.com Sodium and chloride ions, partly delivered through sweat, can act as osmotic buffers and contribute to re-establishing ionic gradients following barrier disruption. nih.gov

The pH gradient across the stratum corneum, often referred to as the "acid mantle," is another critical component of the ionic environment. nih.gov A low pH (typically 4-6) in the stratum corneum is essential for the activity of enzymes involved in lipid processing and desquamation, as well as contributing to the skin's antimicrobial barrier. researchgate.netjcadonline.com An increase in pH can lead to the degradation of lipid processing enzymes and impaired barrier function. jcadonline.com

Disruption of the skin barrier can lead to significant alterations in the ionic environment, impacting wound healing and barrier recovery. nih.govresearchgate.net Studies have shown that external factors, such as electric potential, can influence ionic gradients and affect barrier homeostasis. researchgate.net For instance, applying a negative electric potential has been shown to accelerate barrier recovery in studies on hairless mice, potentially by affecting calcium and magnesium ion concentrations in the upper epidermis. researchgate.net

The intricate interplay between different ion gradients and their regulation by ion channels and transporters is crucial for epidermal homeostasis and barrier function. nih.govcellphysiolbiochem.com Dysregulation of the ionic environment is implicated in various skin pathologies. cellphysiolbiochem.comnih.gov

Here is a summary of key ions and their roles in the epidermis:

IonKey Roles in EpidermisGradient Distribution nih.govbioscmed.comdovepress.com
CalciumRegulates keratinocyte differentiation, barrier formation, wound healing. bioscmed.comkoreamed.orgdovepress.comLow in basal layer, peaks in stratum granulosum, decreases in SC. nih.govbioscmed.comkoreamed.orgdovepress.com
PotassiumInvolved in keratinocyte differentiation and barrier function. nih.govdovepress.comPeaks in spinous layer, decreases towards granular layer. dovepress.com
SodiumOsmotic buffering, thermoregulation, homeostasis. nih.govdovepress.comPresent in sweat, contributes to outer epidermal gradient. nih.gov
ChlorideOsmotic buffering, thermoregulation. nih.govPresent in sweat, contributes to outer epidermal gradient. nih.gov
Protons (pH)Maintains acid mantle, enzyme activity, antimicrobial barrier. researchgate.netjcadonline.comnih.govLow pH (4-6) in stratum corneum. nih.gov

Research continues to explore the complex dynamics of the ionic environment and its impact on skin health and disease. nih.gov

Compound Names and PubChem CIDs

Future Research Directions in Dermal Chemical Compound Design

Synthesis

The synthesis of chemical compounds for dermal applications encompasses a variety of methods, ranging from traditional chemical synthesis to advanced biotechnological approaches. The choice of synthesis route is often dictated by the complexity of the molecule, the desired purity, scalability, and environmental considerations.

Peptide synthesis, crucial for creating signaling molecules and structural components for skin, often employs solid-phase methods. For instance, the synthesis of acetyl tetrapeptide-15 can proceed via a solid-phase method utilizing AM RAM resin and the Fmoc/But procedure. mdpi.com This method involves the sequential addition of protected amino acids to a solid support, allowing for the efficient formation of peptide chains.

Ceramides (B1148491), vital for the skin's barrier function, can be synthesized through various routes. Research explores different coupling strategies for the component parts, such as sphingosine, ω-hydroxy fatty acids, and C₁₄-₂₂ fatty acids, to synthesize ω-hydroxy fatty acid containing ceramides. google.com Synthetic pseudo-ceramides with properties similar to natural ceramides are also being developed through relatively cheaper production methods. google.com

Green chemistry approaches are gaining prominence in the synthesis of dermal compounds to minimize environmental impact. Salicylic acid, a common ingredient, can be synthesized from natural wintergreen oil using green chemistry methods, achieving high purity and yield. researchgate.net Similarly, environmentally friendly methods like solid–liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media, sometimes coupled with microwave activation, are being applied to the synthesis of aromatic esters used as cosmetic ingredients like UV filters and antimicrobial agents. researchgate.net

Biocatalysis, utilizing isolated enzymes or whole-cell organisms, offers a sustainable route for synthesizing cosmetic ingredients, particularly when combined with renewable feedstocks. rsc.org Fermentation, a biotechnological process, is employed to produce compounds like hyaluronic acid, vitamins, amino acids, and antioxidants used in cosmetics. ittbiomed.com Genetic engineering allows for the production of specific proteins, such as recombinant collagen, offering a purer and more uniform product compared to animal sources. ittbiomed.com Plant cell cultures also enable the sustainable production of plant-based active ingredients. ittbiomed.com

Novel synthesis routes are continuously being explored for compounds with specific therapeutic or cosmetic effects. For example, new synthetic tyrosinase inhibitors, relevant for skin brightening, have been prepared using amlodipine (B1666008) as a starting material through a reflux method with various aldehydes and ketones. nih.gov Eugenol derivatives with anti-inflammatory activity for skin have also been synthesized and evaluated. nih.gov Green synthesis methods are also being applied to create nanocomposites, such as Ag–TiO₂, for potential topical applications, utilizing plant extracts. rsc.org

The development of efficient and scalable synthesis methods is critical for the availability and affordability of dermal chemical compounds for both therapeutic and cosmetic applications. Future research will likely continue to emphasize sustainable, cost-effective, and precise synthesis techniques to generate the next generation of dermal compounds.

Data Table: Examples of Synthesis Methods for Dermal Compounds

Compound Type / ExampleSynthesis Method(s)Key Features / Outcome
Peptides (e.g., Acetyl tetrapeptide-15)Solid-phase method (AM RAM resin, Fmoc/But procedure) mdpi.comSequential addition of amino acids on a solid support. mdpi.com
Ceramides (ω-hydroxy fatty acid containing)Various coupling strategies of component parts (sphingosine, fatty acids) google.comExploration of different synthesis routes. google.com
Salicylic AcidGreen chemistry methods from natural wintergreen oil researchgate.netHigh purity (~99%) and yield (91.06-93.92%) on pilot scale. researchgate.net
Aromatic EstersSolid–liquid solvent‐free PTC, acidic catalysis in dry media, microwave activation researchgate.netEnvironmentally friendly, improved efficiency over classical methods. researchgate.net
Tyrosinase Inhibitors (Dihydropyridine- & benzylideneimine-based)Reflux of amlodipine with aldehydes/ketones in methanol (B129727) nih.govNovel and economical route for synthetic inhibitors. nih.gov
Eugenol Derivatives (e.g., Chloroeugenol)Synthesis of esters and chloro derivative nih.govEvaluation for anti-inflammatory activity. nih.gov
Ag–TiO₂ NanocompositesGreen synthesis using plant extracts rsc.orgEnvironmentally friendly approach for nanocomposite creation. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.